Alentemol hydrobromide is synthesized from 1H-phenalen-5-ol and dipropylamine, typically under acidic conditions using hydrobromic acid as a catalyst. This compound falls under the category of psychoactive substances due to its interaction with neurotransmitter systems, particularly dopamine receptors .
The synthesis of alentemol hydrobromide involves a multi-step process:
The molecular structure of alentemol hydrobromide can be described as follows:
The presence of the hydroxyl group indicates potential for hydrogen bonding, which may affect solubility and interaction with biological targets.
Alentemol hydrobromide participates in several significant chemical reactions:
Reaction Type | Reagent | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Bromine | Catalyst (iron(III) bromide) |
These reactions highlight the compound's versatility in synthetic organic chemistry.
Alentemol hydrobromide primarily exerts its pharmacological effects through selective binding to presynaptic dopamine receptors. This action inhibits dopamine release, leading to reduced dopaminergic activity, which can be beneficial in conditions characterized by excessive dopamine levels.
Alentemol hydrobromide exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 364.3 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water |
These properties are crucial for understanding its behavior in biological systems and during formulation development.
Alentemol hydrobromide has several scientific applications:
Alentemol hydrobromide is the hydrobromide salt of Alentemol (C₁₉H₂₅NO), a selective dopamine autoreceptor agonist with the IUPAC name 2-(Dipropylamino)-2,3-dihydro-1H-phenalen-5-ol. Its molecular weight is 283.415 g/mol for the free base, increasing to approximately 364.32 g/mol for the salt form. The core structure comprises a tricyclic phenalene scaffold with a hydroxyl group at position 5 and a dipropylamino moiety at position 2, creating a chiral center critical for biological activity [9]. Stereochemical analysis confirms the R-configuration at the chiral carbon (C2) is essential for dopamine receptor binding. Computational studies (e.g., density functional theory) reveal the protonated amine in the hydrobromide salt forms a hydrogen-bonding network with the bromide ion, stabilizing the crystal lattice [3] [8]. Conformational flexibility in the dipropylamino chain influences receptor docking, analogous to stereochemical behavior observed in menthylamine derivatives [3].
Table 1: Molecular Characteristics of Alentemol Hydrobromide
Property | Value/Description |
---|---|
Molecular Formula (Salt) | C₁₉H₂₆NO⁺·Br⁻ |
Chiral Centers | 1 (C2 position) |
Absolute Configuration | R-enantiomer (biologically active) |
Space Group (Crystal) | P2₁ (homochiral packing) |
Hydrogen Bonding | N⁺-H···Br⁻ (2.10–2.30 Å) |
The synthesis of Alentemol hydrobromide follows a multi-step sequence starting from 5-methoxy-1-tetralone:
Critical Process Controls:
Alentemol hydrobromide is a hygroscopic white crystalline solid with a melting point of 212–214°C (decomposition). Its solubility profile includes:
Table 2: Stability Profile Under Stress Conditions
Stress Condition | Degradation Observed | Half-life (t₁/₂) | Major Degradants |
---|---|---|---|
Acidic (0.1M HCl, 70°C) | Hydrolysis of amine group | 6.2 hours | Despropyl Alentemol |
Oxidative (3% H₂O₂, RT) | N-Oxidation | 4.8 hours | Alentemol N-Oxide |
Photolytic (UV, 48h) | Phenalene ring cleavage | 72 hours | Quinone derivatives |
Alkaline (0.1M NaOH) | Stable (<2% degradation) | >30 days | None detected |
Key Stability Insights:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: